4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline
Description
This triarylamine derivative features a central nitrogen atom bonded to three aryl groups: two 4-iodophenyl substituents and one 4-[(trimethylsilyl)ethynyl]phenyl group. The iodine atoms act as electron-withdrawing groups, while the trimethylsilyl (TMS)-protected ethynyl moiety provides a reactive handle for further functionalization (e.g., Sonogashira coupling) . Its molecular weight is approximately 635.2 g/mol (estimated), and its design suggests applications in organic electronics, catalysis, or as a precursor for complex molecular architectures.
Properties
CAS No. |
921620-71-5 |
|---|---|
Molecular Formula |
C23H21I2NSi |
Molecular Weight |
593.3 g/mol |
IUPAC Name |
N,N-bis(4-iodophenyl)-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C23H21I2NSi/c1-27(2,3)17-16-18-4-10-21(11-5-18)26(22-12-6-19(24)7-13-22)23-14-8-20(25)9-15-23/h4-15H,1-3H3 |
InChI Key |
OCUAWZOEILHTQN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 4-iodoaniline, which undergoes a series of reactions including iodination and coupling reactions with trimethylsilylacetylene. The reaction conditions often require the use of catalysts such as palladium and copper, along with solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes and markers for biological studies.
Industry: The compound is used in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of iodine atoms and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Based Classification
Triarylamines are classified by their substituents’ electronic and steric effects:
Electron-Withdrawing Groups (EWGs):
- 4-Iodo-N,N-bis(4-methoxyphenyl)aniline (): Substituents: Two 4-methoxyphenyl groups (electron-donating) and one 4-iodophenyl (electron-withdrawing). Properties: Methoxy groups enhance solubility and raise HOMO levels, making it suitable for hole-transport layers in OLEDs. The iodine introduces moderate electron withdrawal. Applications: Potential use in optoelectronic devices .
Bulky/Functional Groups:
- 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-((trimethylsilyl)ethynyl)phenyl)aniline (): Substituents: Two tert-butyl groups (steric hindrance) and one TMS-ethynyl. Properties: tert-Butyl groups improve solubility in nonpolar solvents, while the TMS-ethynyl enables cross-coupling. Applications: Solubility-enhanced derivatives for materials science .
Alkyne-Functionalized Derivatives:
Key Physical and Electronic Properties
Biological Activity
4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline, with the CAS number 921620-71-5, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes iodine substituents and a trimethylsilyl ethynyl group, which may influence its pharmacological properties.
- Molecular Formula : C23H21I2NSi
- Molecular Weight : 593.31 g/mol
- Structure : The compound consists of an aniline core substituted with two iodine atoms and a trimethylsilyl ethynyl group, which enhances its lipophilicity and may affect its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a kinase inhibitor, particularly in relation to cancer therapies. Kinase inhibitors play a crucial role in regulating cellular processes and have been extensively studied for their therapeutic applications in oncology.
The compound is hypothesized to act as a Type I kinase inhibitor, binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). This binding can inhibit downstream signaling pathways that promote tumor growth and survival.
In Vitro Studies
- EGFR Inhibition : Preliminary studies suggest that 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline exhibits significant inhibitory activity against EGFR, with IC50 values in the sub-micromolar range. This indicates strong potential for targeting EGFR-driven cancers.
- Selectivity : The compound's selectivity for EGFR over other kinases has been noted, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies
A number of case studies have documented the effects of similar compounds on cancer cell lines:
- Study on NSCLC : In non-small cell lung cancer (NSCLC) models, compounds structurally related to 4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline showed enhanced apoptosis in EGFR-mutant cells compared to wild-type cells, suggesting that this compound might follow similar patterns.
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutics, demonstrating synergistic effects that enhance overall anti-tumor activity.
Data Table
| Parameter | Value |
|---|---|
| CAS Number | 921620-71-5 |
| Molecular Formula | C23H21I2NSi |
| Molecular Weight | 593.31 g/mol |
| EGFR IC50 | Sub-micromolar |
| Potential Applications | Cancer therapy (EGFR inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
